2-cyclopropyl-N4-(2-methoxyethyl)-N4-methylpyrimidine-4,6-diamine
Description
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Properties
IUPAC Name |
2-cyclopropyl-4-N-(2-methoxyethyl)-4-N-methylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-15(5-6-16-2)10-7-9(12)13-11(14-10)8-3-4-8/h7-8H,3-6H2,1-2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKDIVUQHJXVQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=NC(=NC(=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-cyclopropyl-N4-(2-methoxyethyl)-N4-methylpyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 218.29 g/mol
- CAS Number : 80961333
This compound features a pyrimidine ring substituted with cyclopropyl and methoxyethyl groups, which may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes and receptors involved in critical biological pathways. Notably, pyrimidine derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and cellular proliferation.
Inhibition of Dihydrofolate Reductase (DHFR)
A study demonstrated that pyrimidine derivatives can act as potent inhibitors of Plasmodium falciparum DHFR. The binding affinity of these compounds was assessed through molecular docking studies, revealing significant interactions with key residues in the active site of the enzyme. The inhibitory constants (K) for related compounds ranged from 1.3 to 243 nM for wild-type DHFR and from 13 to 208 nM for mutant forms .
Therapeutic Applications
- Antimalarial Activity : The compound's structural similarity to known antimalarial agents suggests potential efficacy against malaria. In vitro assays have shown promising results against P. falciparum, with IC values indicating effective inhibition at low concentrations .
- Cancer Treatment : Pyrimidine derivatives have been explored for their antiangiogenic properties, which may contribute to tumor growth inhibition. The cyclopropyl group may enhance the compound's ability to penetrate cell membranes, facilitating its therapeutic effects in cancer models.
- Inflammation Modulation : Similar compounds have been investigated for their role as p38 MAP kinase inhibitors, which are important in inflammatory responses. The substitution of cyclopropyl groups has been linked to improved pharmacokinetic profiles in preclinical models .
Table of Biological Activities
| Activity Type | Target | IC / K | Reference |
|---|---|---|---|
| Antimalarial | P. falciparum DHFR | IC: 0.4–28 μM | |
| Cancer Treatment | Antiangiogenic properties | Not specified | |
| Inflammation Modulation | p38 MAP kinase | K: <100 nM |
Case Study: Antimalarial Efficacy
In a recent study, a series of pyrimidine analogs were synthesized and tested against P. falciparum. The results indicated that modifications at the 6-position of the pyrimidine ring significantly affected antiplasmodial activity. Compounds with cyclopropyl substitutions displayed enhanced potency compared to their non-cyclopropyl counterparts, suggesting that this moiety plays a crucial role in binding affinity and biological efficacy .
Pharmacokinetic Studies
Pharmacokinetic evaluations revealed that derivatives with cyclopropyl groups exhibited favorable absorption and distribution characteristics, which are essential for therapeutic applications. These findings highlight the importance of structural modifications in optimizing drug-like properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
